molecular formula C14H21NO3 B4700175 N-butyl-2-(4-methoxyphenoxy)propanamide

N-butyl-2-(4-methoxyphenoxy)propanamide

Cat. No. B4700175
M. Wt: 251.32 g/mol
InChI Key: ZJRNHKKETXNNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-(4-methoxyphenoxy)propanamide is a chemical compound that is commonly used in scientific research. This compound is also known as GW501516, and it is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a critical role in regulating lipid metabolism and energy homeostasis. GW501516 has been shown to have a wide range of biological effects, including improving endurance performance, reducing inflammation, and promoting fat burning.

Mechanism of Action

GW501516 is a selective agonist of PPARδ, which is a nuclear receptor that plays a critical role in regulating lipid metabolism and energy homeostasis. When GW501516 binds to PPARδ, it activates the receptor, which then binds to DNA and regulates the expression of genes involved in lipid metabolism and energy homeostasis. GW501516 has been shown to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis, which may explain its effects on endurance performance.
Biochemical and Physiological Effects:
GW501516 has been shown to have a wide range of biochemical and physiological effects. Studies have shown that GW501516 can increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis, which may explain its effects on endurance performance. GW501516 has also been shown to reduce inflammation, promote fat burning, and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using GW501516 in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying the effects of PPARδ activation on lipid metabolism and energy homeostasis. However, there are also some limitations to using GW501516 in lab experiments. One limitation is that it is a synthetic compound, and its effects may not accurately reflect the effects of natural PPARδ agonists. Additionally, there are concerns about the safety of GW501516, as it has been linked to the development of cancer in animal studies.

Future Directions

There are several future directions for research on GW501516. One area of interest is the development of safer and more effective PPARδ agonists. Another area of interest is the use of GW501516 in the treatment of metabolic disorders such as obesity and type 2 diabetes. Finally, there is a need for further research on the long-term safety of GW501516, particularly with regard to its potential to cause cancer.

Scientific Research Applications

GW501516 has been extensively studied in scientific research, and it has been shown to have a wide range of biological effects. One of the most significant applications of GW501516 is in the field of endurance performance. Studies have shown that GW501516 can increase endurance performance by up to 70% in mice. This effect is thought to be due to the ability of GW501516 to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis.

properties

IUPAC Name

N-butyl-2-(4-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-4-5-10-15-14(16)11(2)18-13-8-6-12(17-3)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRNHKKETXNNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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